molecular formula C14H18N2O2 B5718622 N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide

N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Cat. No. B5718622
M. Wt: 246.30 g/mol
InChI Key: ZQCOOFUZAJGELK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide and its derivatives involves combining specific chemical fragments from clinically relevant drugs to create new compounds with potential anticonvulsant activities. These compounds are synthesized to examine their efficiency and safety profiles compared to existing antiepileptic drugs (AEDs), with some showing favorable properties in preclinical models (Kamiński et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been detailed through analyses including NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing complex structural characteristics and providing insights into the molecular configuration of these compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide derivatives have led to the discovery of compounds with significant anticonvulsant activities. These studies focus on creating hybrid molecules that merge the chemical fragments of well-known AEDs, offering broad spectra of activity across various seizure models (Kamiński et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and stability, are crucial for their potential applications. While specific studies on N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide are limited, related research on analogous compounds provides valuable information on how these properties can influence their biological activities and overall effectiveness (Shiekh et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and the effects of various functional groups on activity, are vital for understanding the versatility and applicability of N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide derivatives. Research focusing on these aspects aids in the development of compounds with targeted biological activities, contributing to the advancement of therapeutic agents (Raza et al., 2019).

properties

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-13(17)15-12-8-4-3-7-11(12)14(18)16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCOOFUZAJGELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide

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